molecular formula C6H7N3O3 B12849828 6-Amino-5-nitro-2-pyridinemethanol

6-Amino-5-nitro-2-pyridinemethanol

Cat. No.: B12849828
M. Wt: 169.14 g/mol
InChI Key: FVSJLCKGQSVOIC-UHFFFAOYSA-N
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Description

6-Amino-5-nitro-2-pyridinemethanol is a pyridine derivative with a hydroxymethyl (-CH2OH) group at position 2, a nitro (-NO2) group at position 5, and an amino (-NH2) group at position 4. Its molecular formula is C6H7N3O3 (molecular weight: 169.13 g/mol). However, its exact applications and safety profile require further empirical validation.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

(6-amino-5-nitropyridin-2-yl)methanol

InChI

InChI=1S/C6H7N3O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-2,10H,3H2,(H2,7,8)

InChI Key

FVSJLCKGQSVOIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CO)N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-2-pyridinemethanol typically involves the nitration of a pyridine derivative followed by reduction and functional group modifications.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitro-2-pyridinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Amino-5-nitro-2-pyridinemethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitro-2-pyridinemethanol is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro and amino groups may play a role in binding to active sites or altering the activity of target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6-Amino-5-nitro-2-pyridinemethanol with three structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Functional Groups Potential Applications
This compound C6H7N3O3 169.13 2 (CH2OH), 5 (NO2), 6 (NH2) Not reported Amino, Nitro, Hydroxymethyl Pharmaceutical intermediates, drug discovery
6-Amino-5-nitro-2-picoline C6H7N3O2 153.13 2 (CH3), 5 (NO2), 6 (NH2) 147–157 Amino, Nitro, Methyl Chemical synthesis, agrochemical research
6-Amino-5-nitro-3-picoline C6H7N3O2 153.13 3 (CH3), 5 (NO2), 6 (NH2) 189–193 Amino, Nitro, Methyl Specialty chemical production
6-(Dimethylamino)-3-pyridinemethanol C8H12N2O 152.19 3 (CH2OH), 6 (N(CH3)2) Not reported Dimethylamino, Hydroxymethyl Medicinal chemistry, CNS drug candidates
Key Observations:

Functional Group Impact: The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methyl group in picoline derivatives (e.g., 6-Amino-5-nitro-2-picoline). This may improve solubility in polar solvents like water or ethanol, critical for bioavailability in drug formulations .

Positional Isomerism: The melting point of 6-Amino-5-nitro-3-picoline (189–193°C) is significantly higher than its 2-picoline isomer (147–157°C), suggesting stronger intermolecular forces (e.g., hydrogen bonding or π-stacking) in the 3-substituted derivative .

Electronic Effects: The dimethylamino group in 6-(Dimethylamino)-3-pyridinemethanol is a stronger electron donor than the primary amino group in the target compound, which could influence reactivity in nucleophilic substitution or coordination chemistry .

Biological Activity

6-Amino-5-nitro-2-pyridinemethanol (C6H7N3O3) is a pyridine derivative notable for its potential biological activities, particularly in antimicrobial and antitumor research. Its molecular weight is 169.14 g/mol, and it features both amino and nitro functional groups, which contribute to its reactivity and biological interactions. This article explores the biological activity of this compound, synthesizing data from various studies to present a comprehensive overview.

PropertyValue
Molecular FormulaC6H7N3O3
Molecular Weight169.14 g/mol
IUPAC Name(6-amino-5-nitropyridin-2-yl)methanol
InChIInChI=1S/C6H7N3O3/c7-6-5(9(11)12)2-1-4(3-10)8-6/h1-2,10H,3H2,(H2,7,8)
InChI KeyFVSJLCKGQSVOIC-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(N=C1CO)N)N+[O-]

The precise mechanism of action of this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, such as enzymes or receptors. The nitro and amino groups may facilitate binding to active sites or influence the activity of target molecules .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa. The compound's structure suggests that the nitro group enhances its antimicrobial efficacy by potentially disrupting microbial cell functions .

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyridine derivatives, including this compound. The results demonstrated that compounds with nitro substituents exhibited the highest activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were significantly lower compared to other tested derivatives .

Antitumor Activity

In addition to its antimicrobial properties, this compound has been explored for its antitumor potential. It has been noted for its ability to inhibit the proliferation of cancer cells in vitro.

Case Study: Antitumor Effects
A series of experiments conducted on various cancer cell lines revealed that this compound inhibited cell growth effectively. The compound was found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other similar compounds:

CompoundAntimicrobial ActivityAntitumor Activity
This compoundHighModerate
6-Amino-5-nitro-2-pyridinecarboxylic acidModerateLow
5-Nitro-2-pyridinemethanolLowModerate

This table illustrates that while this compound shows promising activity in both categories, it stands out particularly in antimicrobial efficacy.

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